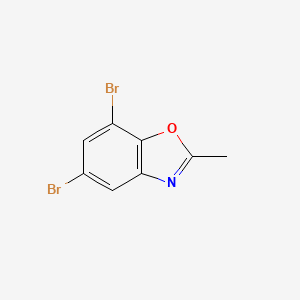

5,7-Dibromo-2-methyl-1,3-benzoxazole

描述

属性

分子式 |

C8H5Br2NO |

|---|---|

分子量 |

290.94 g/mol |

IUPAC 名称 |

5,7-dibromo-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5Br2NO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |

InChI 键 |

KKTUAQTWGVJNKM-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Br)Br |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

5,7-Dibromo-2-methyl-1,3-benzoxazole has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 15 |

The compound's mechanism of action in inhibiting microbial growth may involve the disruption of essential metabolic processes in bacteria and fungi, potentially through enzyme inhibition or membrane disruption .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity, particularly against colorectal carcinoma cells. In vitro studies have reported the following half-maximal inhibitory concentration (IC50) values:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 2.2 |

| HT29 | 4.4 |

These results suggest significant antiproliferative effects, with apoptosis induction being a key mechanism of action . The compound has been shown to activate specific signaling pathways that lead to programmed cell death in cancer cells.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of derivatives related to this compound. These compounds demonstrated high activity against Mycobacterium species, with MIC values significantly lower than those of standard treatments like Isoniazid.

| Mycobacterium Species | MIC (µg/mL) |

|---|---|

| M. tuberculosis | 0.19 |

| M. avium | 12.5 |

This suggests that these derivatives could serve as promising candidates for developing new antitubercular agents .

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy investigated the antibacterial activity of various benzoxazole derivatives, including this compound. The findings indicated that this compound exhibited potent activity against resistant bacterial strains, suggesting its potential for clinical application in treating infections caused by multidrug-resistant organisms .

Anticancer Research

In another research effort focused on colorectal cancer treatment, derivatives of benzoxazole were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives had a favorable therapeutic index compared to conventional chemotherapeutics like cisplatin . This reinforces the potential of benzoxazole derivatives as effective anticancer agents.

相似化合物的比较

Structural and Substitutional Differences

The table below highlights key structural variations among 5,7-Dibromo-2-methyl-1,3-benzoxazole and related compounds:

Physical and Chemical Properties

- Melting Points: Brominated derivatives generally exhibit higher melting points than chlorinated analogs. For example, 5-bromo-2-hydroxybenzylidene derivatives (e.g., compound 8) melt at 330–331°C, compared to 314–315°C for non-brominated analogs (compound 7) .

- Nitro groups (e.g., in 5,7-dinitro derivatives) exhibit even stronger electron-withdrawing effects, influencing charge transfer and optical properties .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dibromo-2-methyl-1,3-benzoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated benzoxazole derivatives typically involves cyclization reactions under reflux conditions. For example, analogous compounds like 2-methyl-1,3-benzoxazole-5-carboxamide are synthesized via condensation of substituted precursors in solvents like DMSO, followed by reflux (18–24 hours) and crystallization in water-ethanol mixtures . Key factors include stoichiometry of brominating agents (e.g., NBS or Br₂), catalyst choice (e.g., Lewis acids), and temperature control to minimize side reactions. Yields can vary from 60–80%, with purity confirmed via melting point analysis and elemental composition .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons at positions 5 and 7 are absent due to bromination. Adjacent protons (e.g., position 4) show coupling patterns influenced by electron-withdrawing bromine substituents .

- IR : Strong absorptions at ~1550 cm⁻¹ (C=N stretching) and ~680 cm⁻¹ (C-Br) confirm the benzoxazole core and bromine substitution .

- Mass Spec : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 289 g/mol for C₈H₅Br₂NO), with isotopic patterns characteristic of two bromine atoms .

Q. What role do bromine substituents play in modulating the electronic properties of benzoxazole derivatives?

- Methodological Answer : Bromine atoms at positions 5 and 7 act as electron-withdrawing groups, lowering the HOMO-LUMO gap. This enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy and cyclic voltammetry can quantify these effects, with bromine substitution typically shifting absorption maxima to longer wavelengths (~350–400 nm) .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and spectroscopic behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic transitions and vibrational modes. For example, TD-DFT simulations predict λmax values for UV absorption, while Mulliken charge analysis identifies reactive sites (e.g., electron-deficient carbons at positions 5 and 7). Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in biological activity data for halogenated benzoxazoles?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from variations in assay conditions (e.g., bacterial strain, solvent polarity). Use standardized protocols (e.g., CLSI guidelines) and control for compound purity (>95% by HPLC). Molecular docking (e.g., AutoDock Vina) can rationalize activity by analyzing binding affinities to target proteins (e.g., DNA gyrase or tubulin) .

Q. How do substituent effects influence the photostability and oxidative degradation pathways of this compound?

- Methodological Answer : Accelerated aging studies under UV light and variable oxygen concentrations can track degradation. LC-MS identifies major degradation products (e.g., debrominated intermediates or hydroxylated derivatives). Compare with computational models (MD simulations) to map radical formation pathways and predict stability under environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。